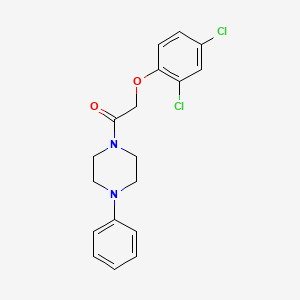![molecular formula C17H17ClN4OS2 B2990202 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1211788-57-6](/img/structure/B2990202.png)
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a thiophene ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, a thiophene ring, and a piperazine ring. The presence of these rings and the attached functional groups would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups and the aromatic rings. The electron-rich thiophene and benzo[d]thiazol rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the functional groups would influence its solubility, melting point, boiling point, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds similar to the specified chemical structure have been synthesized and evaluated for their potential in various biological applications. For instance, compounds with piperazine derivatives and thiazole moieties have been studied for their antimicrobial and antiviral activities. These compounds often serve as key intermediates in the development of new therapeutic agents due to their diverse biological activities.
Antimicrobial and Antiviral Applications
Several studies have synthesized novel compounds incorporating piperazine and thiazole structures to evaluate their antimicrobial and antiviral properties. For example, compounds with modifications on the piperazine ring or the thiazole moiety have shown promising results against a range of microbial strains and viruses. These findings indicate the potential of such compounds in the development of new antimicrobial and antiviral therapies.
Anti-inflammatory and Analgesic Effects
Research into compounds containing elements of the specified chemical structure has also explored their anti-inflammatory and analgesic effects. Through various synthetic pathways, researchers have developed compounds that exhibit significant activity against cyclooxygenase enzymes, demonstrating potential as anti-inflammatory and analgesic agents.
Heterocyclic Chemistry and Drug Discovery
The synthesis of compounds with complex structures, including piperazine and thiazole rings, is a key area of interest in heterocyclic chemistry and drug discovery. These compounds are often synthesized to explore their pharmacological profiles and to develop new drugs with improved efficacy and safety profiles for various diseases.
References
- Synthesis and biological evaluation of piperazine and triazolo-pyrazine derivatives as potential antimicrobial agents M. Patil et al., 2021.
- Synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine with potential biological activities Z. Xia, 2015.
- Synthesis and antimicrobial activity of new pyridine derivatives N. Patel et al., 2011.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action is likely related to its optoelectronic and photophysical properties, which can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same . This suggests that the compound may interact with its targets through electron donor-acceptor (D-A) systems .
Biochemical Pathways
Similar compounds have been used as photocatalysts in reactions such as the minisci-type decarboxylative alkylation of electron-deficient heteroarenes . This suggests that the compound may influence pathways related to these reactions.
Result of Action
Similar compounds have been used as photocatalysts, enabling organic transformations . This suggests that the compound may have a similar effect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . This suggests that light exposure could potentially influence the compound’s action.
Propiedades
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-11-4-5-12(18)15-14(11)20-17(25-15)22-8-6-21(7-9-22)16(23)19-13-3-2-10-24-13/h2-5,10H,6-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVRNVEQYVMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

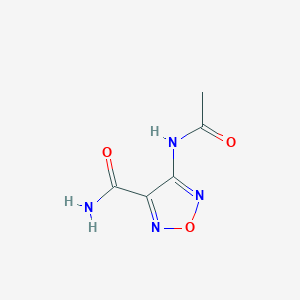


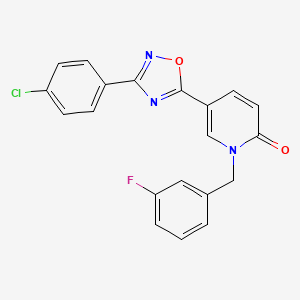
![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)

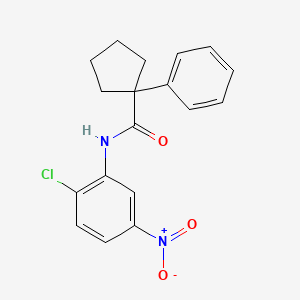
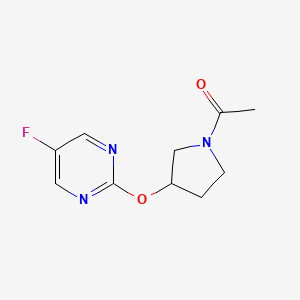
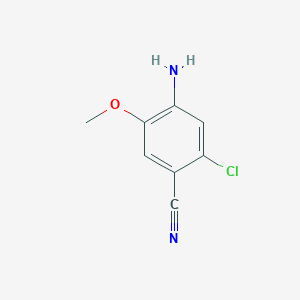
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
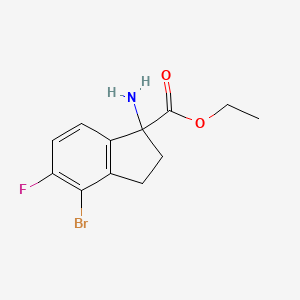
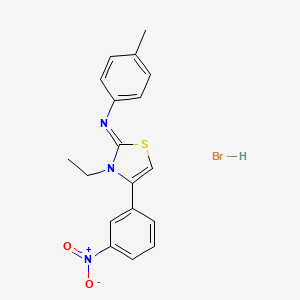
![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)
